molecular formula C21H20ClFN4O B2406186 2-chloro-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-6-fluorobenzamide CAS No. 1421476-04-1

2-chloro-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-6-fluorobenzamide

Cat. No.: B2406186
CAS No.: 1421476-04-1
M. Wt: 398.87
InChI Key: VPTJBMWKYSDWRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-chloro-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-6-fluorobenzamide features a pyrazole core substituted with a cyclopentyl group at position 1 and a pyridin-4-yl moiety at position 5. The benzamide group is linked via a methyl bridge, with chloro and fluoro substituents at positions 2 and 6 of the benzamide ring, respectively. The compound’s design integrates halogen atoms (Cl, F) for enhanced binding interactions, a pyridinyl group for solubility, and a cyclopentyl substituent to modulate lipophilicity and metabolic stability .

Properties

IUPAC Name

2-chloro-N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-6-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN4O/c22-17-6-3-7-18(23)20(17)21(28)25-13-15-12-19(14-8-10-24-11-9-14)27(26-15)16-4-1-2-5-16/h3,6-12,16H,1-2,4-5,13H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTJBMWKYSDWRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3=C(C=CC=C3Cl)F)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-6-fluorobenzamide (CAS Number: 1421476-04-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant studies.

PropertyValue
Molecular FormulaC21H20ClFN4O
Molecular Weight398.9 g/mol
CAS Number1421476-04-1

The compound is believed to interact with various biological targets, primarily through modulation of specific receptors involved in signaling pathways. The presence of a pyrazole ring suggests potential activity as a ligand for G-protein coupled receptors (GPCRs), which play crucial roles in numerous physiological processes.

Receptor Interactions

Preliminary studies indicate that this compound may act as an antagonist or modulator of certain receptors, although specific receptor targets have yet to be conclusively identified.

Anticancer Activity

Recent research has highlighted the compound's potential anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines, including prostate cancer cells. The mechanism appears to involve the modulation of androgen receptor signaling pathways, leading to reduced cell viability and increased apoptosis in cancerous cells.

Neuroprotective Effects

In addition to its anticancer properties, there is emerging evidence suggesting neuroprotective effects. Studies have shown that the compound can protect neuronal cells from oxidative stress-induced damage, possibly through its antioxidant properties. This suggests potential applications in neurodegenerative diseases.

Case Studies and Research Findings

  • Anticancer Efficacy : A study conducted on prostate cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell proliferation rates compared to control groups. The IC50 values indicated potent activity at low concentrations.
  • Neuroprotection : In an experimental model of oxidative stress, neuronal cells treated with the compound exhibited lower levels of reactive oxygen species (ROS) and higher survival rates than untreated controls. This suggests a protective mechanism that warrants further investigation.
  • Receptor Modulation Studies : Binding assays revealed that the compound has a high affinity for certain GPCRs, indicating its potential as a therapeutic agent targeting these receptors. Further studies are needed to elucidate the specific receptor interactions and downstream effects.

Comparison with Similar Compounds

Research Findings and Implications

Role of Halogens : Both the target compound and N2A ligand utilize chloro and fluoro substituents for hydrophobic and electrostatic interactions, critical for target binding .

Metabolic Considerations : The cyclopentyl group in the target compound offers a compromise between the metabolic resistance of trifluoromethyl (EP compound) and the reduced steric bulk of simpler alkyl groups (478039-51-9) .

Bioavailability : The N2A ligand’s high atom count (79) likely limits absorption, whereas the target compound’s moderate size (~40 atoms) aligns with Lipinski’s rules for drug-likeness .

Q & A

Basic: How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Methodological Answer:
Optimization should focus on:

  • Cross-Coupling Reactions : Use palladium-catalyzed Suzuki-Miyaura reactions for pyridine-pyrazole coupling, as demonstrated in structurally related compounds (e.g., pyridinylpyrazole derivatives) .
  • Purification : Employ gradient elution in column chromatography (e.g., hexane/ethyl acetate) to separate intermediates. High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is recommended for final product validation .
  • Characterization : Confirm regiochemistry via 1H^1H-NMR (e.g., distinguishing pyrazole C-H protons at δ 7.2–8.5 ppm) and X-ray crystallography for unambiguous structural assignment .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 19F^{19}F-NMR to resolve fluorine environments (e.g., 6-fluorobenzamide at δ -110 to -120 ppm) and 1H^1H-NMR to confirm cyclopentyl group integration (δ 1.5–2.5 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) can verify the molecular ion peak (e.g., [M+H]+^+ at m/z 443.12) .
  • X-Ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions, particularly between the benzamide carbonyl and pyridinyl nitrogen .

Basic: How can researchers address poor solubility in aqueous buffers during in vitro assays?

Methodological Answer:

  • Co-Solvent Systems : Prepare stock solutions in DMSO (≤1% v/v) and dilute in PBS with 0.1% Tween-80 to prevent aggregation .
  • Cyclodextrin Complexation : Use hydroxypropyl-β-cyclodextrin (HP-β-CD) at 10 mM to enhance solubility via host-guest interactions with the fluorobenzamide moiety .

Advanced: What strategies are recommended to investigate the compound’s mechanism of action in target binding assays?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., kinase or GPCR) on a CM5 chip to measure real-time binding kinetics (konk_{on}, koffk_{off}) at varying compound concentrations (0.1–10 μM) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) by titrating the compound into a protein solution (e.g., 20 μM protein, 200 μM compound) .
  • Mutagenesis Studies : Engineer key residue mutations (e.g., Ala-scanning in the binding pocket) to identify critical interactions with the pyridinyl or cyclopentyl groups .

Advanced: How should researchers resolve contradictions in bioactivity data across different assay platforms?

Methodological Answer:

  • Orthogonal Assays : Validate activity using both cell-based (e.g., luciferase reporter) and biochemical (e.g., enzyme inhibition) assays. For example, discrepancies in IC50_{50} values may arise from off-target effects in cellular models .
  • Stereochemical Analysis : Ensure enantiomeric purity via chiral HPLC (e.g., Chiralpak AD-H column) to rule out contributions from undesired stereoisomers .
  • Metabolic Stability Screening : Use liver microsomes (human/rat) to assess if rapid metabolism (e.g., CYP450-mediated) reduces apparent potency in cell-based systems .

Advanced: What computational approaches are suitable for modeling the compound’s interactions with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict hydrogen-bonding sites (e.g., benzamide carbonyl as a H-bond acceptor) .
  • Molecular Dynamics (MD) Simulations : Simulate binding to a homology-modeled receptor (e.g., 100 ns trajectories in explicit solvent) to analyze conformational stability of the cyclopentyl group .
  • Free Energy Perturbation (FEP) : Predict binding affinity changes for structural analogs by mutating substituents (e.g., replacing 6-fluoro with chloro) in silico .

Advanced: How can researchers evaluate metabolic stability and identify major degradation pathways?

Methodological Answer:

  • In Vitro Microsome Assays : Incubate the compound (1–10 μM) with NADPH-fortified human liver microsomes (HLM) for 0–60 min. Quantify parent compound loss via LC-MS/MS to calculate t1/2t_{1/2} .
  • CYP450 Inhibition Screening : Test against CYP3A4, 2D6, and 2C9 isoforms (0.1–10 μM) to assess potential drug-drug interactions .
  • Metabolite Identification : Use high-resolution tandem MS (HRMS/MS) to detect phase I/II metabolites (e.g., hydroxylation at the cyclopentyl group or glucuronidation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.